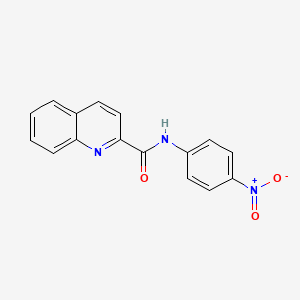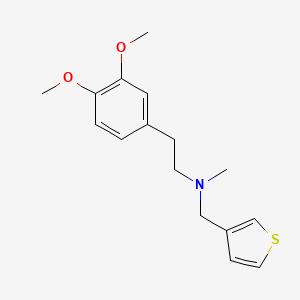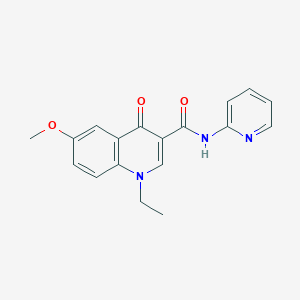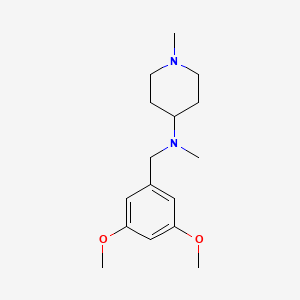![molecular formula C16H15Cl2NO4S B4982571 propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)
propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate, also known as PD168393, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various types of cancer.
Mécanisme D'action
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate works by inhibiting the activity of the EGFR tyrosine kinase, which is a key signaling molecule involved in the growth and proliferation of cancer cells. EGFR is overexpressed in many types of cancer and is a target for anti-cancer therapy. This compound binds to the ATP-binding site of EGFR and prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for eliminating cancer cells from the body. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a process that is necessary for tumor growth and metastasis. In addition, this compound has been shown to modulate the immune response, which is important for the body's ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of selectivity for EGFR and does not inhibit other tyrosine kinases, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which means that it can be administered orally and has a long half-life in the body.
One limitation of this compound is that it has not yet been approved for clinical use. This means that its safety and efficacy in humans are not fully known. In addition, this compound has been shown to have some toxicity in animal studies, particularly at high doses.
Orientations Futures
There are several future directions for the research and development of propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate. One direction is to further investigate its anti-cancer properties in preclinical and clinical studies. This includes studying its efficacy in combination with other anti-cancer drugs and in different types of cancer.
Another direction is to investigate the potential use of this compound in other diseases, such as inflammatory diseases and autoimmune diseases. This compound has been shown to modulate the immune response, which suggests that it may have applications in these areas.
Finally, there is a need to develop more potent and selective inhibitors of EGFR tyrosine kinase. This compound is a promising candidate, but there is still room for improvement in terms of its potency and selectivity. Developing more potent and selective inhibitors could lead to more effective and safer anti-cancer therapies.
Méthodes De Synthèse
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base to form the intermediate 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoic acid. This intermediate is then reacted with propyl alcohol and a dehydrating agent to form this compound.
Applications De Recherche Scientifique
Propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
IUPAC Name |
propyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-2-9-23-16(20)11-3-6-13(7-4-11)19-24(21,22)15-10-12(17)5-8-14(15)18/h3-8,10,19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFAFEXUXJVYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)
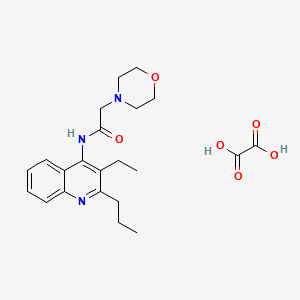
![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)
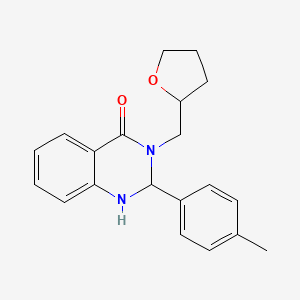
![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
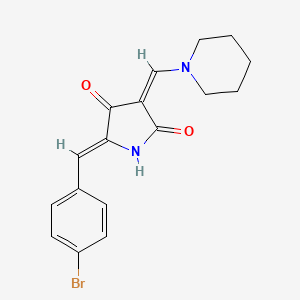
![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)
